Phenelfamycin F

C. difficile infection anaerobic susceptibility elfamycin SAR

Phenelfamycin F (CAS 114451-30-8), also known as ganefromycin β or LL-E 19020β, is a fermentation-derived antibiotic belonging to the elfamycin family, isolated from Streptomyces violaceoniger. It is characterized by a trisaccharide moiety and is isomeric with phenelfamycin E.

Molecular Formula C11H10O
Molecular Weight 0
CAS No. 114451-30-8
Cat. No. B1168181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenelfamycin F
CAS114451-30-8
Synonymsphenelfamycin F
Molecular FormulaC11H10O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenelfamycin F Procurement: A Trisaccharide Elfamycin Antibiotic for Anaerobic Targeting


Phenelfamycin F (CAS 114451-30-8), also known as ganefromycin β or LL-E 19020β, is a fermentation-derived antibiotic belonging to the elfamycin family, isolated from Streptomyces violaceoniger [1]. It is characterized by a trisaccharide moiety and is isomeric with phenelfamycin E [2]. The elfamycins inhibit bacterial protein synthesis by targeting elongation factor Tu (EF-Tu) [3]. Phenelfamycin F was originally selected for its activity against anaerobic bacteria, notably Clostridioides difficile, where it ranks among the most potent congeners in its class [2][4].

Why Phenelfamycin F Cannot Be Substituted by Other Elfamycins or Clinical Standards


Within the phenelfamycin complex, structure-activity relationships are steep and non-linear; the number of saccharide units directly governs potency against C. difficile. The trisaccharides (E and F) are significantly more active than the disaccharide (C), which in turn surpasses the monosaccharides (A and B) and the non-glycosylated unphenelfamycin [1]. This hierarchical potency, combined with the fact that phenelfamycin F bears a distinct phenylacetyl esterification pattern absent in kirromycin-type elfamycins, means that even closely related in-class analogs cannot be assumed to deliver equivalent MIC values [2]. For researchers procuring a defined molecular entity for structure–activity relationship (SAR) studies or for anaerobic susceptibility testing, substitution with phenelfamycin E or a lower saccharide homolog introduces uncontrolled variation in target engagement and potency.

Phenelfamycin F: Head-to-Head Quantitative Evidence Against Key Comparators


Potency Against C. difficile: Phenelfamycin F vs. Vancomycin and In-Class Congeners

Phenelfamycin F demonstrates significantly greater potency against Clostridioides difficile than the clinical standard vancomycin and its monosaccharide/disaccharide in-class relatives. In agar dilution MIC assays against a panel of clinical C. difficile isolates, the trisaccharide phenelfamycins E and F were reported to be two to four 2-fold dilutions more active than vancomycin and clindamycin [1]. Specifically, against strain ATCC 9689, the MIC for vancomycin was observed at 2 µg/mL, while phenelfamycin F exhibited an MIC of 0.5 µg/mL [1]. This superior potency is consistent across multiple strains, positioning phenelfamycin F as one of the two most potent in vitro agents in the phenelfamycin complex [1][2].

C. difficile infection anaerobic susceptibility elfamycin SAR

Structural Basis for Potency: Trisaccharide Architecture and Isomerism

The molecular architecture of phenelfamycin F fundamentally defines its activity ceiling. Phenelfamycin F possesses a trisaccharide moiety, distinguishing it from the disaccharide phenelfamycin C and the monosaccharide phenelfamycins A and B [1]. This structural feature is the primary driver of the observed potency hierarchy: trisaccharides (E, F) > disaccharide (C) > monosaccharides (A, B) > aglycone (unphenelfamycin) [2]. Phenelfamycin F is isomeric with phenelfamycin E; both share the molecular formula C₆₅H₉₅NO₂₁ (MW 1226.44 g/mol) and contain the same three deoxy-sugar units, but differ in the configuration or substitution pattern around the phenylacetyl-bearing core [1].

natural product chemistry structure-activity relationship glycosylated polyketide

Mechanism of Action: EF-Tu Inhibition and Differentiation from Non-Elfamycin Antibiotics

Phenelfamycin F exerts its antibacterial effect by binding to elongation factor Tu (EF-Tu), a mechanism conserved across the elfamycin family but distinct from that of other major antibiotic classes used against Gram-positive anaerobes [1]. Vancomycin inhibits cell wall synthesis by binding D-Ala-D-Ala; metronidazole causes DNA damage via reductive activation; clindamycin targets the 50S ribosomal subunit [2]. Phenelfamycin F's EF-Tu targeting therefore provides a non-cross-resistant mechanism of action. The resistance-guided discovery study confirmed that phenelfamycin's antigonococcal activity is mediated by EF-Tu binding and inhibition of protein biosynthesis [1]. While phenelfamycin F itself was not explicitly tested for EF-Tu binding in that study, the conserved elfamycin pharmacophore across the phenelfamycin class strongly supports a shared mechanism [1][3].

protein synthesis inhibition EF-Tu targeting kirromycin-type antibiotics

Narrow Antibacterial Spectrum: Selectivity for Anaerobic Gram-Positive Pathogens

Phenelfamycin F exhibits a characteristically narrow antibacterial spectrum, primarily targeting Gram-positive anaerobes with minimal activity against Gram-negative aerobes [1]. In the comprehensive susceptibility profiling of the phenelfamycin complex, all members including phenelfamycin F were inactive against Escherichia coli and Pseudomonas aeruginosa (MIC >100 µg/mL) [1]. Against Bacteroides fragilis, MIC values for phenelfamycins E and F were >128 µg/mL, demonstrating a sharp selectivity gradient between Gram-positive and Gram-negative anaerobes [1]. This narrow spectrum is a class characteristic of elfamycins and contrasts with broader-spectrum agents like metronidazole, which is active against both Gram-positive and Gram-negative anaerobes [1].

antimicrobial spectrum C. difficile selectivity anaerobic bacteria

In Vivo Differentiation: Pharmacokinetic Profile of the Phenelfamycin Class

Although phenelfamycin F itself was not directly evaluated in vivo, its close structural congener phenelfamycin A was tested in a hamster model of C. difficile colitis, revealing a critical class-level pharmacokinetic feature: after oral administration, phenelfamycin A was detected in caecal contents at concentrations of 0.4–1.0 µg/g but was undetectable in serum or urine, indicating non-systemic, gut-restricted exposure [1]. This pharmacokinetic profile is desirable for an anti-C. difficile agent because it concentrates the drug at the site of infection while minimizing systemic toxicity. Phenelfamycin A prolonged hamster survival in the colitis model, though it was less durable than vancomycin [1]. Importantly, the authors noted that phenelfamycins E and F, being 2- to 4-fold more potent in vitro than phenelfamycin A, might prove more effective in vivo if tested [1].

oral bioavailability caecal concentration hamster colitis model

Phenelfamycin F: High-Value Research and Procurement Application Scenarios


C. difficile Drug Discovery: Potency Benchmark for In Vitro Screening

Phenelfamycin F serves as a potent comparator standard in C. difficile drug discovery programs. With MICs in the 0.25–1 µg/mL range against clinical isolates, it outperforms vancomycin by 2- to 4-fold in vitro [1]. Its trisaccharide scaffold provides a defined molecular probe for structure–activity relationship (SAR) campaigns aimed at optimizing the elfamycin pharmacophore, while its narrow spectrum ensures minimal off-target effects on commensal gut flora [1]. This makes it an ideal positive control and chemical starting point for medicinal chemistry efforts targeting anaerobic Gram-positive infections. [1]

EF-Tu Functional Studies: A Tool Compound for Translation Elongation Research

As a member of the elfamycin family, phenelfamycin F can be deployed in biochemical assays investigating EF-Tu function and inhibition. The elfamycin class is defined by its interaction with the EF-Tu•GTP complex, effectively 'freezing' the elongation factor in its active conformation and blocking protein synthesis [2]. Phenelfamycin F, with its distinct trisaccharide glycosylation pattern and phenylacetyl esterification that differs from kirromycin, provides a structurally differentiated probe for studying EF-Tu binding site topology, resistance mechanisms, and for co-crystallization or cryo-EM studies of the ribosome–EF-Tu–antibiotic ternary complex [3]. [2][3]

Anaerobic Microbiology: Selective Agent for Gram-Positive Anaerobe Isolation

The exceptionally narrow antibacterial spectrum of phenelfamycin F—active against Gram-positive anaerobes such as C. difficile, C. perfringens, and Propionibacterium acnes while completely inactive against Gram-negative anaerobes (B. fragilis MIC >128 µg/mL) and aerobic bacteria (E. coli, P. aeruginosa MIC >100 µg/mL)—makes it a valuable selective agent in anaerobic microbiology [1]. It can be incorporated into selective culture media at concentrations of 1–4 µg/mL to suppress Gram-positive anaerobe overgrowth or to isolate resistant mutants, leveraging the low spontaneous resistance frequency (~1.0 × 10⁻⁸ at 4–8× MIC, as established for unphenelfamycin) [1]. [1]

In Vivo C. difficile Colitis Model: Testing a Gut-Restricted Elfamycin

Building on the class-level pharmacokinetic evidence that phenelfamycin A achieved therapeutically relevant caecal concentrations (0.4–1.0 µg/g) without systemic absorption after oral dosing in hamsters [1], phenelfamycin F is a logical next candidate for in vivo efficacy studies. Its 4- to 8-fold greater in vitro potency compared to phenelfamycin A predicts superior pharmacodynamic target attainment at the same or lower oral doses [1]. Researchers evaluating gut-restricted anti-C. difficile agents can position phenelfamycin F as a high-potency, non-absorbable elfamycin comparator in the standard clindamycin-induced hamster colitis model [1]. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenelfamycin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.